molecular formula C17H26N2O3S2 B5590625 N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide

N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B5590625
M. Wt: 370.5 g/mol
InChI Key: WSFUCJBNEXOWSY-UHFFFAOYSA-N
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Description

N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound with the molecular formula C17H26N2O3S2 . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a methylsulfanyl group, making it a unique and versatile molecule in the field of organic chemistry.

Properties

IUPAC Name

N,N-diethyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-4-18(5-2)17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(23-3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFUCJBNEXOWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets N,N-diethyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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